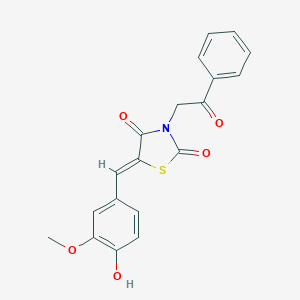![molecular formula C19H16N2O4S B352486 N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide CAS No. 878990-00-2](/img/structure/B352486.png)
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide, commonly known as 'DMBMF', is a thiazolidine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies, making it a popular choice for researchers in the pharmaceutical industry.
Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Imidazole, the core moiety in this compound, has been associated with antitubercular properties. Researchers have explored its potential as an antimycobacterial agent, which is crucial in the fight against tuberculosis. The compound’s structure and functional groups may contribute to inhibiting the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis .
Anticancer Potential
The compound’s 1,3,4-thiadiazole scaffold has drawn interest due to its cytotoxic properties. Specifically, N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide and its derivatives have demonstrated activity against cancer cells. For instance, one derivative exhibited significant inhibition of growth in the SK-MEL-2 cell line .
Wirkmechanismus
Target of Action
The primary targets of the compound “N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}-3-methylbenzamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular motifs
Mode of Action
Based on its structural features, it may interact with its targets through covalent or non-covalent bonds, leading to changes in the target’s function . The presence of the 2,4-dioxo-1,3-thiazolidin-3-yl group could potentially enable interactions with biological targets via hydrogen bonding or dipole-dipole interactions .
Biochemical Pathways
Given the compound’s structure, it might be involved in pathways related to thiazolidine metabolism or pathways where similar structures play a role
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given its structure, it may have potential antimicrobial activity . More research is needed to confirm this and to understand the broader effects of this compound at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interactions with its targets. The presence of other molecules could either facilitate or hinder its access to its targets .
Eigenschaften
IUPAC Name |
N-[4-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-3-2-4-14(9-12)18(24)20-15-7-5-13(6-8-15)16(22)10-21-17(23)11-26-19(21)25/h2-9H,10-11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHAZKDJUNMSOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)CN3C(=O)CSC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)


![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)
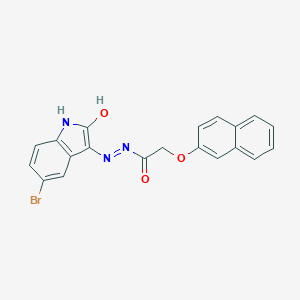
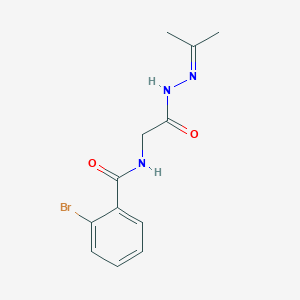
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
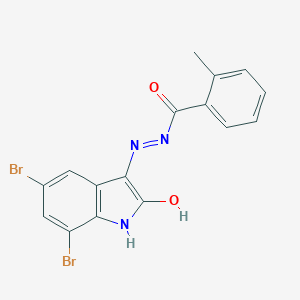

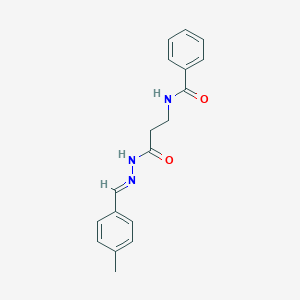
![N-{2-[2-(5,7-dichloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B352438.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
